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Compound of Interest

Compound Name: 5-Hydroxy Indapamide-13C,d3

Cat. No.: B12413418 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioequivalence of different formulations of

indapamide, a thiazide-like diuretic commonly used in the treatment of hypertension. By

presenting key pharmacokinetic data from various studies, this document aims to offer valuable

insights for researchers, scientists, and professionals involved in drug development and

formulation. The following sections detail the experimental protocols employed in these

bioequivalence studies and present the comparative data in a clear, tabular format.

Comparative Pharmacokinetic Data
The bioequivalence of different indapamide formulations is primarily assessed by comparing

their pharmacokinetic parameters. The tables below summarize the key metrics from several

comparative studies, including the maximum plasma concentration (Cmax), time to reach

maximum plasma concentration (Tmax), and the area under the plasma concentration-time

curve (AUC).
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Parameter
Test Formulation
(Mean ± SD)

Reference
Formulation (Mean
± SD)

90% Confidence
Interval

Cmax (ng/mL) 49.53 ± 5.53 47.79 ± 4.68 Within 80-125%

Tmax (h) 1.9 ± 0.6 2.0 ± 0.5 Not Applicable

AUC0-τ (ng·h/mL) 859.51 ± 160.92 840.90 ± 170.62 Within 80-125%

AUC0-∞ (ng·h/mL) 934.35 ± 190.60 919.52 ± 179.74 Within 80-125%

t1/2 (h) 22.49 ± 5.93 23.23 ± 4.48 Not Applicable

Data sourced from a single-dose, randomized, two-way crossover study in 20 healthy male

volunteers.[1][2] The 90% confidence intervals for the ratio of Cmax, AUC0-τ, and AUC0-∞

were all within the acceptable range of 80-125%, indicating that the two formulations are

bioequivalent.[1][2]

Table 2: Pharmacokinetic Comparison of Immediate-Release (IR) and Sustained-Release (SR)

Indapamide Formulations (Single Dose)

Parameter
1.5 mg SR Formulation
(Dose-Normalized Mean ±
SD)

2.5 mg IR Formulation
(Dose-Normalized Mean ±
SD)

Cmax (ng/mL) 17.6 ± 6.3 39.3 ± 11.0

Tmax (h) 12.3 ± 0.4 0.8 ± 0.3

AUC (ng·h/mL) 559 ± 125 564 ± 146

t1/2z (h) 14.8 ± 2.8 18.4 ± 13.4

This study compared a 1.5 mg sustained-release formulation with a 2.5 mg immediate-release

formulation.[3][4] The SR formulation exhibited a lower peak concentration and a longer time to

reach it, characteristic of a sustained-release profile.[3][4] Despite these differences, the total

drug exposure (AUC) was comparable, indicating similar bioavailability.[3][4]
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Parameter Test Formulation
Reference
Formulation

90% Confidence
Interval of
Geometric Mean
Ratios

Cmax - - 104.94% - 119.90%

AUC0-t - - 98.90% - 106.34%

AUC0-∞ - - 98.59% - 104.40%

This study in 28 healthy subjects concluded that the two indapamide tablets were bioequivalent

as the 90% confidence intervals for Cmax, AUC0-t, and AUC0-∞ were within the

80.00%-125.00% range.[5]

Experimental Protocols
The assessment of bioequivalence for different indapamide formulations generally follows a

standardized set of experimental protocols. These are designed to minimize variability and

ensure that any observed differences in drug absorption are attributable to the formulations

themselves.

Study Design
The most common study design is a randomized, two-period, two-sequence, crossover study.

[1][5][6]

Randomization: Subjects are randomly assigned to receive either the test formulation or the

reference formulation in the first period.

Crossover: After a washout period, subjects receive the alternate formulation in the second

period. This design allows each subject to serve as their own control, reducing inter-subject

variability.

Washout Period: A sufficient time interval between the two periods (e.g., 7 to 14 days) is

crucial to ensure the complete elimination of the drug from the body before the next

administration.[1][6]
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Studies can be open-label (both investigators and subjects know which formulation is being

administered) or single-blind (investigators are aware, but subjects are not).[1][5]

Subject Population
Bioequivalence studies are typically conducted in a small group of healthy adult volunteers

(e.g., 18-28 subjects).[1][5][7] Subjects undergo a thorough medical screening to ensure they

meet the inclusion criteria and have no contraindications to the drug.

Dosing and Administration
A single oral dose of the indapamide formulation is administered to fasting subjects.[2][5]

Subjects typically fast overnight before drug administration and for a specified period afterward

to minimize the effect of food on drug absorption.[2]

Blood Sampling
Serial blood samples are collected at predetermined time points before and after drug

administration. Sampling is typically continued for a duration sufficient to characterize the

plasma concentration-time profile of the drug, often up to 72 or 84 hours post-dose.[1][5]

Analytical Method
The concentration of indapamide in the collected plasma or whole blood samples is determined

using a validated bioanalytical method. The most common and sensitive method is Liquid

Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][5] Other methods like High-

Performance Liquid Chromatography (HPLC) with UV or amperometric detection have also

been used.[7][8] The method must be validated for its accuracy, precision, linearity, selectivity,

and stability.

Pharmacokinetic Analysis
The following pharmacokinetic parameters are calculated from the plasma concentration-time

data for each subject and formulation:

Cmax: The maximum observed plasma concentration of the drug.

Tmax: The time at which Cmax is observed.
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AUC0-t: The area under the plasma concentration-time curve from time zero to the last

quantifiable concentration.

AUC0-∞: The area under the plasma concentration-time curve extrapolated to infinity.

t1/2: The elimination half-life of the drug.

These parameters are calculated using non-compartmental methods.[1]

Statistical Analysis
Statistical analysis is performed on the log-transformed Cmax, AUC0-t, and AUC0-∞ values.

The primary goal is to determine the 90% confidence interval for the ratio of the geometric

means of the test and reference formulations. For two formulations to be considered

bioequivalent, this confidence interval must fall within the predetermined range of 80% to

125%.[5]

Visualizing the Bioequivalence Study Workflow
The following diagram illustrates the typical workflow of a bioequivalence study for different

indapamide formulations.
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Caption: Workflow of a typical crossover bioequivalence study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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